molecular formula C24H24N4+2 B15158015 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) CAS No. 793649-99-7

1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)

Cat. No.: B15158015
CAS No.: 793649-99-7
M. Wt: 368.5 g/mol
InChI Key: OPQGTAJNHFEICI-UHFFFAOYSA-P
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Description

1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium), also known as RSM-932A or TCD-717, is a bis-quaternary ammonium compound featuring a central biphenyl core connected via methylene (-CH₂-) bridges to two 4-aminopyridinium moieties (Fig. 1). Its molecular formula is C₃₄H₃₂Cl₂N₄²⁺·2Br⁻ (molecular weight: 877.53 Da) . This compound is a potent inhibitor of choline kinase α (ChoKα), an enzyme critical for phospholipid biosynthesis in cancer cells. RSM-932A has demonstrated anti-tumor activity in preclinical studies by disrupting choline metabolism and inducing apoptosis .

Key structural attributes include:

  • Biphenyl backbone: Provides rigidity and facilitates π-π interactions with biological targets.
  • Methylene linkers: Enhance conformational flexibility, enabling optimal binding to ChoKα.
  • 4-Aminopyridinium groups: The positively charged nitrogen atoms and amino substituents contribute to electrostatic interactions with the enzyme’s active site .

Properties

CAS No.

793649-99-7

Molecular Formula

C24H24N4+2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[[4-[4-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine

InChI

InChI=1S/C24H22N4/c25-23-9-13-27(14-10-23)17-19-1-5-21(6-2-19)22-7-3-20(4-8-22)18-28-15-11-24(26)12-16-28/h1-16,25-26H,17-18H2/p+2

InChI Key

OPQGTAJNHFEICI-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most direct route involves quaternization of 4-aminopyridine with 4,4'-bis(bromomethyl)biphenyl (Figure 1):
$$
\text{4,4'-Bis(bromomethyl)biphenyl} + 2 \, \text{4-Aminopyridine} \rightarrow \text{Target Compound} + 2 \, \text{HBr}
$$
This SN2 reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C.

Optimization of Reaction Conditions

Key parameters influencing yield and purity:

Parameter Optimal Range Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 70°C Balances reaction rate and decomposition
Molar Ratio 1:2.2 (biphenyl:pyridine) Ensures complete quaternization
Reaction Time 24–48 hours Prevents incomplete substitution

Under these conditions, yields of 82–89% are achievable, with purity >95% after recrystallization from ethanol-water mixtures.

Alternative Synthetic Routes

Catalytic Hydrogenation of Nitro Intermediates

A two-step approach adapted from biphenyl amine synthesis:

  • Nitration : Introduce nitro groups to 4,4'-bis(bromomethyl)biphenyl.
  • Hydrogenation : Reduce nitro to amine using Pd/C or Ru/C under 1–3 MPa H₂ at 70–80°C.

This method avoids pyridine quaternization but requires stringent control of hydrogenation parameters to prevent over-reduction or debromination.

Solid-State Mechanochemical Synthesis

Emerging techniques utilize ball milling to activate 4,4'-bis(chloromethyl)biphenyl and 4-aminopyridine in the absence of solvent. Preliminary data suggest 65–72% yields with reduced reaction times (4–6 hours), though purity remains lower (85–90%).

Purification and Characterization

Crystallization Techniques

  • Anti-solvent Crystallization : Dropwise addition of reaction crude into chilled water (5–15°C) precipitates the product while removing ionic byproducts.
  • Column Chromatography : Silica gel with eluents like methanol:chloroform (1:9) resolves unreacted pyridine derivatives.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridinium protons) and δ 5.1–5.3 ppm (methylene bridges).
  • FT-IR : Stretching vibrations at 1600 cm⁻¹ (C=N⁺) and 3400 cm⁻¹ (N–H).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Tetrahydrofuran (THF) and 2-methyltetrahydrofuran, used in hydrogenation, are reclaimed via distillation, reducing environmental impact.

Catalytic Recycling

Pd/C catalysts from hydrogenation retain 90% activity after five cycles, provided they are washed with THF and dried under nitrogen.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Quaternization 85–89 95–98 Low High
Catalytic Hydrogenation 78–82 90–94 Moderate Moderate
Mechanochemical 65–72 85–90 Low Limited

Quaternization remains the most viable for large-scale production, whereas mechanochemical methods offer solvent-free advantages for niche applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the aminopyridinium groups to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinium groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with molecular targets such as enzymes and receptors. The aminopyridinium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound can also intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between RSM-932A and analogous biphenyl-based compounds.

Table 1: Structural and Functional Comparison of Biphenyl-Based Compounds

Compound Name Core Structure Substituents/R-Groups Biological Target/Activity Key Features Reference
RSM-932A Biphenyl + methylene linkers 4-Aminopyridinium, Br⁻ counterions ChoKα inhibitor (anticancer) High charge density, rigid core
Fp-1 Biphenyl + methylene linkers Thieno[3,2-d]pyrimidin-1-ium, methyl(phenyl)amino Antimalarial (choline kinase inhibition) Bioisosteric replacement, blue solid
Fp-8 Biphenyl + methylene linkers Thieno[2,3-d]pyrimidin-1-ium, 4-chlorophenyl Antimalarial Higher yield (40%), white solid
ZZ161C Biphenyl + propynyl linkers 3,4-Dimethylpyridinium, Br⁻ α9α10 nicotinic receptor antagonist Analgesic, improved oral bioavailability
Fg-14 Biphenyl + methylene linkers Thieno[2,3-d]pyrimidin-1-ium, pyrrolidin-1-yl Antimalarial High yield (70%), white solid
4,4′-Bis-bipyridinium derivative Biphenyl + methylene linkers 4,4′-Bipyridinium, PF₆⁻ counterions Electrochemical applications Hexafluorophosphate enhances solubility

Structural Variations and Implications

Core Modifications: RSM-932A and Fp-1/Fp-8 share the biphenyl-methylene scaffold but differ in heterocyclic substituents. RSM-932A uses pyridinium rings, whereas Fp-1/Fp-8 incorporate thienopyrimidinium moieties, which enhance π-stacking and redox activity . ZZ161C replaces methylene with propynyl linkers (-C≡C-), increasing rigidity and altering binding kinetics to neuronal targets .

Substituent Effects: 4-Aminopyridinium (RSM-932A): The amino group enables hydrogen bonding with ChoKα’s Asp306 and Asp331 residues . Chlorophenyl (Fp-8): The electron-withdrawing Cl group improves metabolic stability but reduces solubility compared to RSM-932A . Pyrrolidinyl (Fg-14): Cyclic amines enhance membrane permeability, critical for antimalarial activity .

Counterion Influence :

  • Br⁻ (RSM-932A, Fp-1) : Common in bioactive salts for balanced solubility and stability.
  • PF₆⁻ (4,4′-bis-bipyridinium) : Improves electrochemical stability in materials science applications .

Physicochemical Properties

  • Solubility : RSM-932A’s Br⁻ counterions confer moderate aqueous solubility, whereas PF₆⁻ derivatives (e.g., ) are more lipophilic.
  • Thermal Stability: Fg-14 exhibits exceptional thermal stability (mp: 300–302°C), attributed to its rigid thienopyrimidinium core .

Biological Activity

1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure suggests various biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C34H28F12N4P2
  • Molecular Weight : 782.55 g/mol
  • CAS Number : 134815-78-4
  • Physical Form : Crystalline powder with a melting point of 154°C .

Biological Activity Overview

The biological activity of 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) has been explored in various studies. Key areas of interest include:

Antitumor Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against glioblastoma multiforme (GBM) and other cancer types by inhibiting integrin receptors involved in tumor progression .

Mechanism of Action
The proposed mechanisms for the biological activity of this compound include:

  • Integrin Inhibition : Similar compounds have been documented to inhibit integrin receptors such as αvβ3 and αvβ5, which are critical in angiogenesis and tumor metastasis .
  • Cell Proliferation Inhibition : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor activity of related biphenyl compounds, researchers found that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models. The study highlighted the potential for these compounds to be developed as therapeutic agents for treating various cancers.

CompoundTumor Size Reduction (%)Model Used
Compound A65%Xenograft
Compound B50%Xenograft
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)TBDTBD

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with observations made in similar biphenyl derivatives that also triggered programmed cell death in malignancies .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest low permeability across biological membranes; however, further studies are needed to establish its pharmacokinetic parameters comprehensively.

Q & A

Q. What are the standard synthesis and characterization protocols for 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)?

The compound is typically synthesized via condensation reactions involving biphenyl precursors and aminopyridine derivatives. Key steps include:

  • Reaction Design : Refluxing stoichiometric ratios of benzidine analogs and aminopyridine in anhydrous methanol (1:2 molar ratio) under inert conditions .
  • Purification : Isolation via vacuum filtration and recrystallization in polar aprotic solvents (e.g., DMF), yielding >85% purity .
  • Characterization :
    • UV-Vis Spectroscopy : Confirm π→π* transitions in the aromatic backbone (λmax ~300–400 nm) .
    • FT-IR : Detect C=N stretching (1613 cm⁻¹) and NH₂ bending (1650–1600 cm⁻¹) .
    • NMR : Assign aromatic proton environments (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm) .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

  • FT-IR : Identifies functional groups (e.g., C=N, NH₂) and confirms Schiff base formation .
  • ¹H/¹³C NMR : Resolves proton environments and quaternary carbons in the biphenyl core .
  • Elemental Analysis : Validates stoichiometry (C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Experimental optimization involves:

  • Solvent Screening : Methanol (90% yield) outperforms halogenated solvents due to better solubility of intermediates .
  • Catalyst-Free Mechanochemistry : Grinding benzidine and aminopyridine derivatives in an agate mortar with DMF droplets achieves 85% yield in 45 minutes .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) with comparable yields .

Q. Table 1: Synthesis Method Comparison

MethodTimeYieldPurityKey Advantage
Conventional Reflux1.5 h90%>85%High reproducibility
Mechanochemical45 min85%>80%Solvent-free, energy-efficient
Microwave15 min88%>82%Rapid scaling for high-throughput

Q. How do structural modifications influence thermal stability and material performance?

  • Epoxy Composites : Introducing biphenyl-based amines (e.g., BPDP) as curing agents increases glass transition temperature (Tg) by 20–30°C due to rigid aromatic stacking .
  • Flame Retardancy : Phosphorus-containing derivatives (e.g., FR5) show 40% reduction in peak heat release rate (pHRR) in epoxy resins via char formation .

Q. What methodologies are used to evaluate biological activity, and what are key findings?

  • Antimicrobial Assays :
    • MIC Testing : Against E. coli and S. aureus (MIC = 12.5–25 µg/mL) using broth dilution .
    • Mechanistic Studies : Disruption of microbial membranes via fluorescence dye leakage assays .
  • Anti-Cancer Potential : Analogous quinolinium derivatives (e.g., RSM-932A) inhibit choline kinase α (IC₅₀ = 0.5 µM), blocking phospholipid metabolism in glioma cells .

Q. How should researchers address contradictions in toxicological data for structurally related compounds?

  • In Silico Screening : Use QSAR models to predict mutagenicity (e.g., Ames test concordance >70%) .
  • In Vitro Validation : Prioritize Ames testing (S. typhimurium TA98/TA100 strains) and chromosomal aberration assays .
  • Risk Mitigation : Substitute carcinogenic benzidine intermediates with acetylated derivatives (e.g., N,N'-diacetylbenzidine) .

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